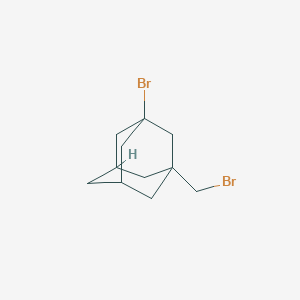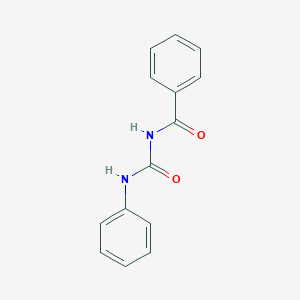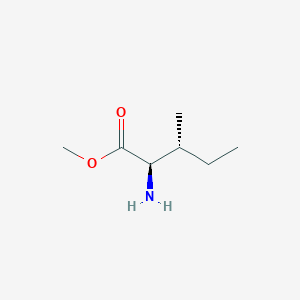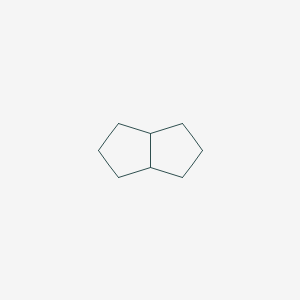
Chelidonine, hydrochloride
Descripción general
Descripción
Chelidonine is an isoquinoline alkaloid that can be extracted from Chelidonium majus . It can cause cell cycle G2/M arrest, induce caspase-dependent and independent apoptosis, and inhibit the cell cycle process of Dugesia japonica . Chelidonine has cytotoxic activity against melanoma cells and has antitumor and antiviral activities .
Synthesis Analysis
The total synthesis of (+)-Homochelidonine, a compound related to Chelidonine, involves a PdII-Catalyzed Asymmetric Ring-Opening Reaction of a meso-Azabicyclic Alkene with an Aryl Boronic Acid .
Molecular Structure Analysis
Chelidonine has the systematic IUPAC name (5bR,6S,12bS)-13-Methyl-5b,6,7,12b,13,14-hexahydro-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-6-ol . Its molecular formula is C20H19NO5 and its molar mass is 353.374 g·mol−1 .
Aplicaciones Científicas De Investigación
Green Extraction of Chelidonium Alkaloids
Scientific Field
Chemistry, specifically Green Chemistry and Natural Product Extraction
Application Summary
Chelidonine hydrochloride is used in the extraction of biologically active isoquinoline alkaloids from the Chelidonium majus plant .
Methods of Application
The alkaloids are isolated from raw materials using acidified water or methanol. After alkalisation of the extract, they are extracted using chloroform or dichloromethane . The study assessed the possibility of using volatile natural deep eutectic solvents (VNADESs) for the efficient and environmentally friendly extraction of Chelidonium alkaloids .
Results or Outcomes
The use of appropriate VNADESs formulations yielded higher amounts of protopine (by 16%), chelidonine (35%), berberine (76%), chelerythrine (12%), and coptisine (180%) compared to the extraction with acidified methanol .
Pain Management
Scientific Field
Pharmacology and Medicine
Application Summary
Chelidonine hydrochloride has been used as a painkiller in clinical treatment due to its morphine-like analgesic effect .
Methods of Application
The current clinical dosage form is chelidonine injection which is mainly used for relieving the pain of gastrointestinal colic, gastric and duodenal ulcers, renal colic, dysmenorrhea, and biliary tract ascariasis .
Results or Outcomes
This injection can also be used for women’s sterilization surgery when combined with local anesthetics. In addition, it is often used for the treatment of rheumatoid arthritis, trauma, and cancerous pain due to its good effect on analgesia .
Antimicrobial Activity
Scientific Field
Microbiology
Application Summary
Chelidonine hydrochloride has shown antimicrobial activity when combined with other alkaloids .
Methods of Application
The combined sanguinarine-chelerythrine-chelidonine were used to inhibit microbial inoculum .
Results or Outcomes
These results indicated that chelidonine may have an additional effect when combined with other alkaloids. The combination was able to inhibit 100% of microbial inoculum when 6.25 mg/L of mixture was used .
Acetylcholinesterase Inhibition
Scientific Field
Neuroscience and Pharmacology
Application Summary
Chelidonine hydrochloride has been found to have acetylcholinesterase and butyrylcholinesterase inhibitory activity . This makes it potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s, where there is a deficiency of acetylcholine.
Methods of Application
The compound can be administered in a controlled dosage, and its effects on acetylcholinesterase activity can be monitored.
Results or Outcomes
Reversible inhibitors, competitive or noncompetitive, mostly have therapeutic applications, while toxic effects are associated with irreversible AChE activity modulators . Reversible AChE inhibitors play an important role in pharmacological manipulation of the enzyme activity .
Treatment of Skin Diseases
Scientific Field
Dermatology
Application Summary
Chelidonine hydrochloride has been used in folk medicine to treat warts, eczema, and other skin diseases .
Methods of Application
The compound can be applied topically to the affected areas.
Results or Outcomes
The scope of its applications in folk medicine shows high similarity among many regions of Central and Eastern Europe . It is worth to mention its prevalent application to treat warts, eczema, and other skin diseases .
Treatment of Gastrointestinal and Ulcer Pain
Scientific Field
Gastroenterology
Application Summary
Chelidonine hydrochloride has been used as a painkiller in clinical application due to its significant analgesic effect . Chelidonine phosphate can be used for treatment of gastrointestinal and ulcer pain, as a substitute of morphine preparations .
Methods of Application
The current clinical dosage form is chelidonine injection which is mainly used for relieving the pain of gastrointestinal colic, gastric and duodenal ulcers .
Results or Outcomes
This injection can also be used for women’s sterilization surgery when combined with local anesthetics . In addition, it is often used for the treatment of rheumatoid arthritis, trauma, and cancerous pain due to its good effect on analgesia .
Antitumor Activity
Scientific Field
Oncology and Pharmacology
Application Summary
Chelidonine hydrochloride has shown potential in antitumor activity. It’s been drawing more and more attention in the field of oncology .
Methods of Application
The compound can be administered in controlled dosages, and its effects on tumor growth can be monitored.
Results or Outcomes
While the antitumor activity of Chelidonine hydrochloride is promising, its mechanisms of function remain unclear and need to be clarified in future research .
Treatment of Inflammatory Eye Infections
Scientific Field
Ophthalmology
Application Summary
Chelidonine hydrochloride has been used in the treatment of inflammatory eye infections .
Results or Outcomes
The use of Chelidonine hydrochloride for treating inflammatory eye infections is prevalent in Central and Eastern European folk medicine .
Treatment of Gastrointestinal Parasites
Application Summary
Chelidonine hydrochloride has been used in the treatment of gastrointestinal parasites .
Methods of Application
The compound can be administered orally in controlled dosages.
Results or Outcomes
The use of Chelidonine hydrochloride for treating gastrointestinal parasites is prevalent in Central and Eastern European folk medicine .
Safety And Hazards
Propiedades
IUPAC Name |
(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5.ClH/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21;/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3;1H/t14-,18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVURMIFHBFKWNP-PHANBDLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
476-32-4 (Parent) | |
| Record name | Chelidonine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chelidonine, hydrochloride | |
CAS RN |
4312-31-6 | |
| Record name | Chelidonine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4312-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



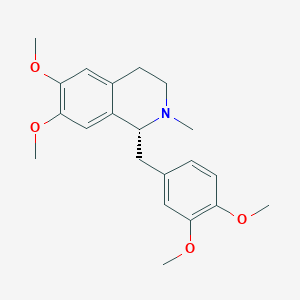
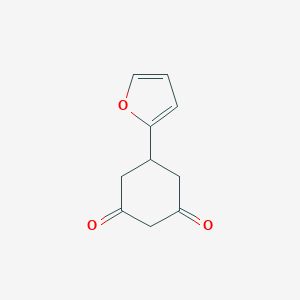
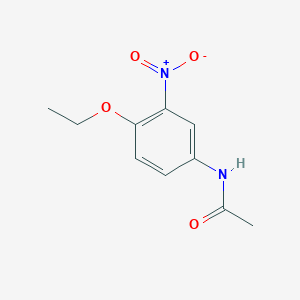
![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)
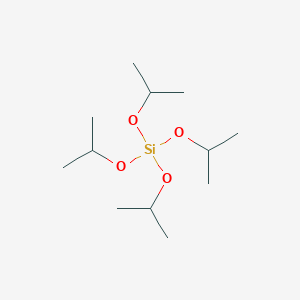
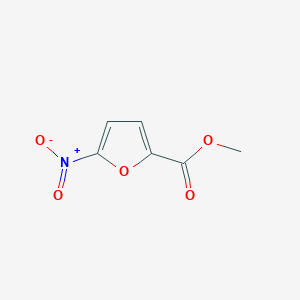
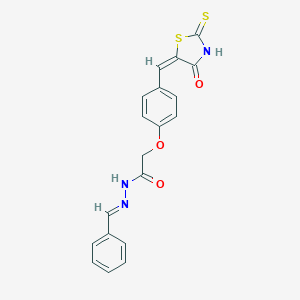
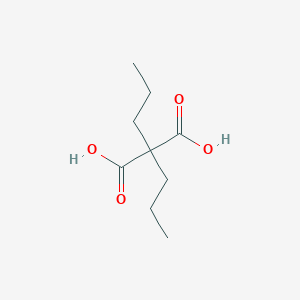
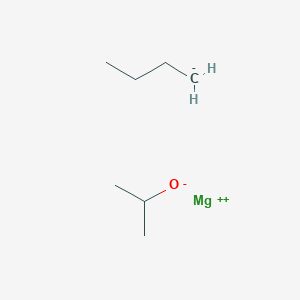
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)
